D-threo-Ritalinic Acid

Übersicht

Beschreibung

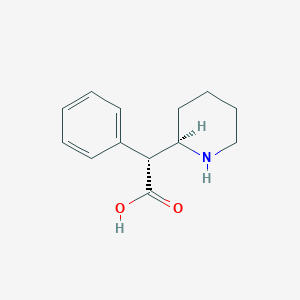

D-threo-Ritalinic Acid is a substituted phenethylamine and an inactive major metabolite of the psychostimulant drugs methylphenidate, dexmethylphenidate, and ethylphenidate . When administered orally, methylphenidate is extensively metabolized in the liver by hydrolysis of the ester group yielding ritalinic acid . It is used as an intermediate in the synthesis of methylphenidate and its analogues .

Synthesis Analysis

The synthesis of D-threo-Ritalinic Acid involves the reduction of the pyridine moiety to the fully deuterated piperidine . The product of this synthesis is used as an analytical reference standard and as a precursor to deuterated ±-threo-methylphenidate .Molecular Structure Analysis

The molecular formula of D-threo-Ritalinic Acid is C13H17NO2 . It has a molar mass of 219.28 g/mol . The structure of D-threo-Ritalinic Acid was solved by a single-wavelength anomalous diffraction (SAD) method with bromide-soaked crystals .Physical And Chemical Properties Analysis

D-threo-Ritalinic Acid has a molecular weight of 219.28 g/mol . Its molecular formula is C13H17NO2 . It has a XLogP3 of -2.4, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 .Wissenschaftliche Forschungsanwendungen

1. Radiosynthesis Applications

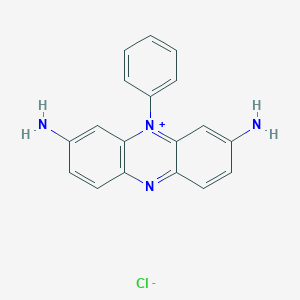

D-threo-Ritalinic acid is instrumental in the field of radiosynthesis. It's used as a precursor for creating radiolabeled compounds like [11C]d-threo-methylphenidate ([11C]d-threo-MP), which are vital for brain imaging and studying dopaminergic transporters (Patt et al., 2007). Additionally, d-threo-ritalinic acid has been used in developing a one-step radiosynthesis process for [11C]-d-threo-methylphenidate, facilitating easier production of this tracer for medical imaging (Moran et al., 2011).

2. Enantiomer Separation and Analysis

The separation and analysis of the enantiomers of ritalin and its by-products, including threo-ritalinic acid racemate, are crucial for understanding the properties and behavior of these compounds. Techniques like capillary electrophoresis have been utilized for this purpose, demonstrating the scientific significance of d-threo-ritalinic acid in analytical chemistry (Huang et al., 2001).

3. Pharmacokinetics and Metabolism Studies

Understanding the pharmacokinetics and metabolism of drugs like methylphenidate and ethylphenidate is essential in medical research. Studies on d-threo-ritalinic acid concentrations and their metabolic pathways in different species, including horses and rats, provide valuable insights into these processes (Knych et al., 2018). These studies are fundamental for drug development and safety assessment.

4. Chiral Separation in Biological Matrices

The chiral separation and quantification of d- and l-threo methylphenidate and ritalinic acid in biological matrices is a key area of research. Techniques like supercritical fluid chromatography have been developed to analyze these enantiomers individually, enhancing our understanding of their different effects (Smith et al., 2023).

5. Environmental Impact Studies

Research into the environmental impact of pharmaceuticals includes studying compounds like ritalinic acid, a metabolite of methylphenidate. Studies have focused on its occurrence and fate in aquatic systems, providing crucial insights into the environmental footprint of commonly used medications (Letzel et al., 2010).

6. Biotransformation Research

Biotransformation of substances like ritalinic acid is another significant area of research. Studies have explored the transformation of ritalinic acid using enzymes, shedding light on potential environmental and biological processes affecting this compound (Kobakhidze et al., 2017).

Safety And Hazards

Zukünftige Richtungen

The ratio between D-threo-Ritalinic Acid and D-threo-Methylphenidate in plasma at different time points and that between the AUCs of D-threo-Ritalinic Acid and D-threo-Methylphenidate were calculated and correlations between them expressed by Pearson correlation coefficients . This could be a potential area for future research. Additionally, the use of D-threo-Ritalinic Acid as a renal imaging agent in nuclear medicine has been explored .

Eigenschaften

IUPAC Name |

(2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGSNVSERUZOAK-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)[C@@H](C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-threo-Ritalinic Acid | |

CAS RN |

54631-24-2, 129389-67-9 | |

| Record name | DL-threo-Ritalinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054631242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-threo-Ritalinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129389679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RITALINIC ACID, D-THREO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MNC5Y0IMU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RITALINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT4165RS9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

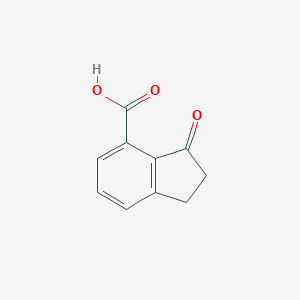

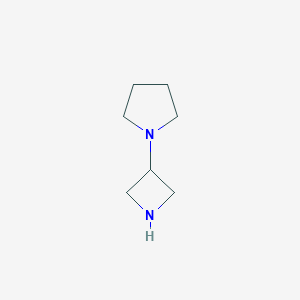

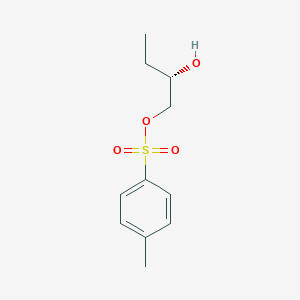

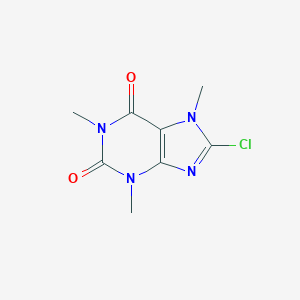

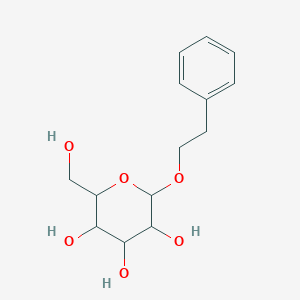

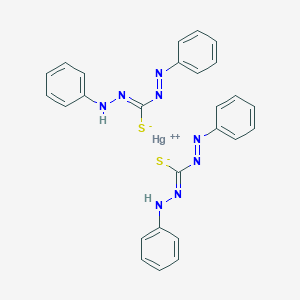

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B118246.png)